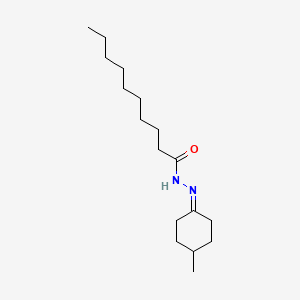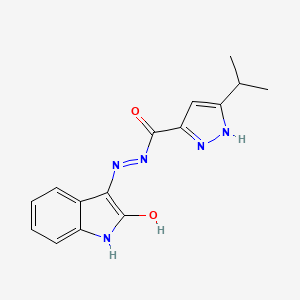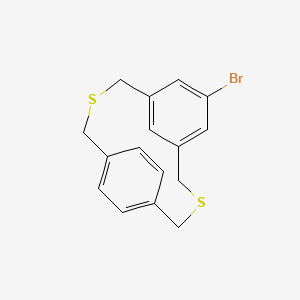
N-(biphenyl-4-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a biphenyl group, a dichlorobenzothiophene moiety, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and benzothiophene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction requires a palladium catalyst and a boronic acid derivative .
The benzothiophene moiety can be synthesized through a series of electrophilic substitution reactions, often involving the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the benzothiophene intermediate with an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl-4-yl-3,4-dichlorobenzene: Similar biphenyl structure but lacks the benzothiophene and carboxamide groups.
3,4-Dichloro-1-benzothiophene-2-carboxamide: Contains the benzothiophene and carboxamide groups but lacks the biphenyl moiety.
Uniqueness
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide is unique due to its combination of biphenyl, dichlorobenzothiophene, and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
属性
分子式 |
C21H13Cl2NOS |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-16-7-4-8-17-18(16)19(23)20(26-17)21(25)24-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,24,25) |
InChI 键 |
XFVQQAHPRVDZEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B11970872.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)
![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
![2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11970893.png)
![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)

![7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)



![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11970939.png)

